molecular formula C18H30N4O2 B12586658 3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) CAS No. 648440-89-5

3,3'-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole)

Cat. No.: B12586658
CAS No.: 648440-89-5
M. Wt: 334.5 g/mol
InChI Key: OKPIAFGZJRILRR-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) typically involves the reaction of dodecanedioic acid with 5-methyl-1,2,4-oxadiazole. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then cyclized to form the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The methyl groups on the oxadiazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the production of polymers and materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Hexane-1,6-diyl)bis(5-methyl-1,2,4-oxadiazole)
  • 3,3’-(Octane-1,8-diyl)bis(5-methyl-1,2,4-oxadiazole)
  • 3,3’-(Decane-1,10-diyl)bis(5-methyl-1,2,4-oxadiazole)

Uniqueness

The uniqueness of 3,3’-(Dodecane-1,12-diyl)bis(5-methyl-1,2,4-oxadiazole) lies in its long dodecane chain, which imparts specific physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and improve its ability to interact with biological membranes, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

648440-89-5

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

5-methyl-3-[12-(5-methyl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H30N4O2/c1-15-19-17(21-23-15)13-11-9-7-5-3-4-6-8-10-12-14-18-20-16(2)24-22-18/h3-14H2,1-2H3

InChI Key

OKPIAFGZJRILRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)C

Origin of Product

United States

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